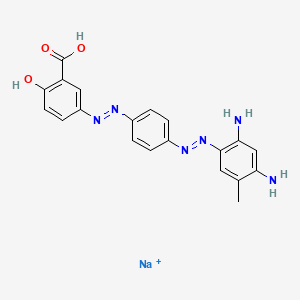
A-889425
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selective TRPV1 antagonist; High Quality Biochemicals for Research Uses
Applications De Recherche Scientifique
Understanding the Role of TRPV1 Receptors
A-889425, a selective TRPV1 receptor antagonist, has been studied for its effects on spinal neurons in inflamed rats. The research demonstrated that A-889425 reduces mechanical allodynia and decreases the responses of spinal wide dynamic range (WDR) neurons to low-intensity mechanical stimulation in inflamed rats. This suggests an enhanced role of TRPV1 receptors after an inflammatory injury, impacting mechanotransmission and possibly spontaneous pain. This study delineates the differential contribution of central and peripheral TRPV1 receptors to affect spontaneous or mechanically evoked firing of WDR neurons (McGaraughty et al., 2008).
General Research in Scientific Fields
While specific research on A-889425 beyond its role in TRPV1 receptor activity was not found, it's important to recognize the broader context of scientific research. Studies like the 2013 AAAS Annual Meeting emphasized the "Beauty and Benefits of Science," highlighting how scientific research creates applications and technologies for the benefit of humanity. This kind of research, while not specific to A-889425, underlines the broader impact and importance of scientific endeavors in various fields (Press, 2013).
Propriétés
Numéro CAS |
1072921-02-8 |
|---|---|
Nom du produit |
A-889425 |
Formule moléculaire |
C19H18F3N3O3S |
Poids moléculaire |
425.426 |
Nom IUPAC |
N-(3-methylpyridin-2-yl)-1-[4-(trifluoromethylsulfonyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide |
InChI |
InChI=1S/C19H18F3N3O3S/c1-13-3-2-10-23-17(13)24-18(26)14-8-11-25(12-9-14)15-4-6-16(7-5-15)29(27,28)19(20,21)22/h2-8,10H,9,11-12H2,1H3,(H,23,24,26) |
Clé InChI |
KACDTVMXDRFPPA-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CCN(CC2)C3=CC=C(C=C3)S(=O)(=O)C(F)(F)F |
Synonymes |
1-(3-Methylpyridin-2-yl)-N-(4-(trifluoromethylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine- 4-carboxamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



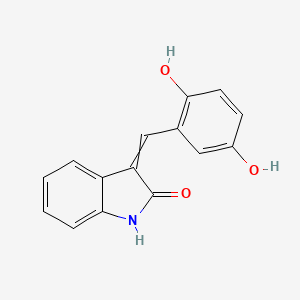
![2-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-N-(p-tolyl)acetamide](/img/structure/B560437.png)
![1-ethylsulfinyl-N-[(4-hex-5-ynoxyphenyl)methyl]-N-(5-oxohexyl)formamide](/img/structure/B560438.png)
![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one](/img/structure/B560439.png)
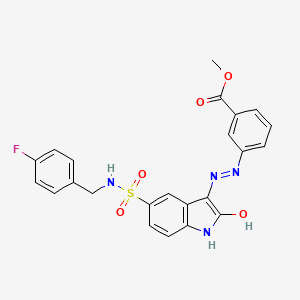
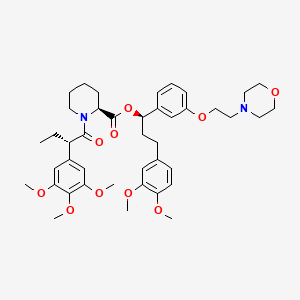
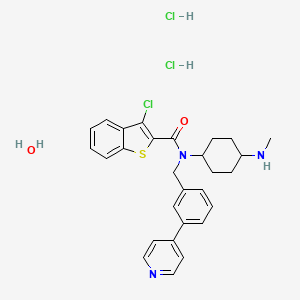
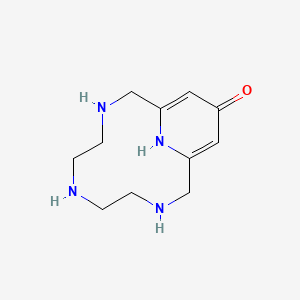
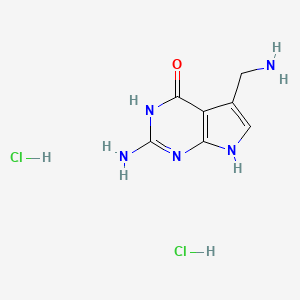
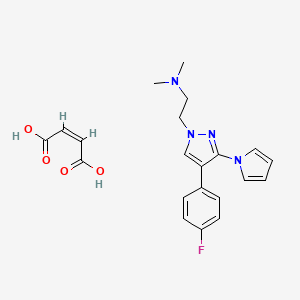
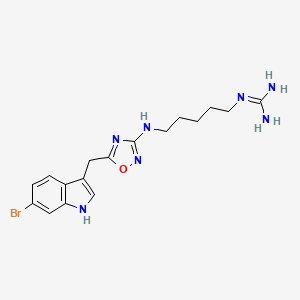
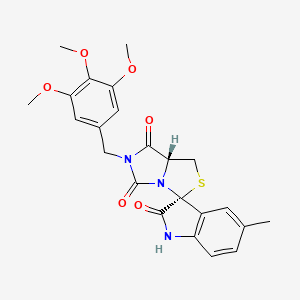
![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide](/img/structure/B560454.png)
